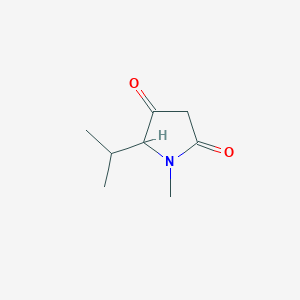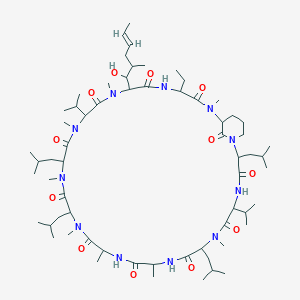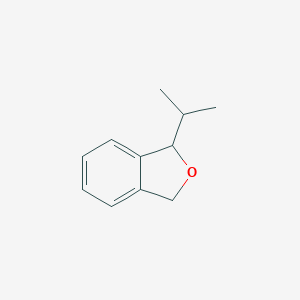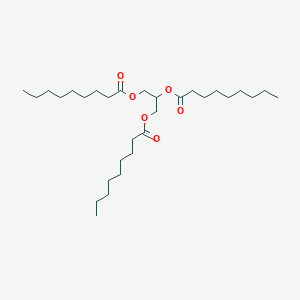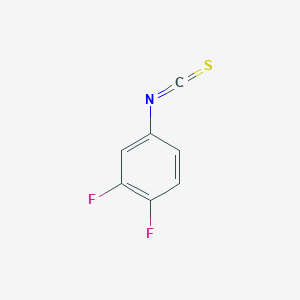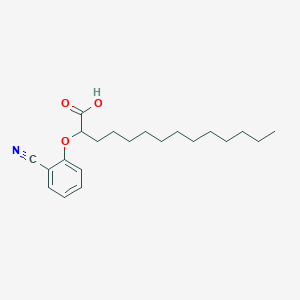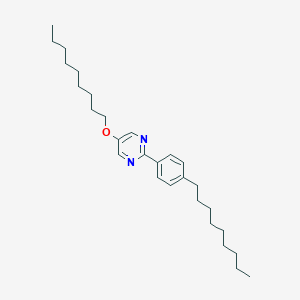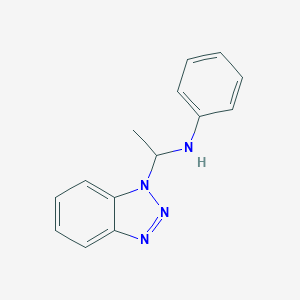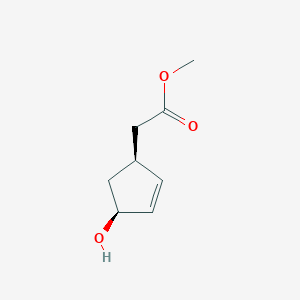
Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate, also known as MHA, is a naturally occurring compound found in various plants. It is a member of the family of cyclopentenones, which are known for their anti-inflammatory properties. MHA has been the subject of extensive research due to its potential therapeutic benefits in various diseases.
Mécanisme D'action
The mechanism of action of Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways. Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating the expression of genes involved in antioxidant defense. It has also been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines. Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Effets Biochimiques Et Physiologiques
Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and protect against oxidative stress. Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis. Additionally, Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate has been found to exhibit neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate has several advantages for lab experiments, including its natural occurrence, ease of synthesis, and low toxicity. However, its low solubility in water and instability under acidic conditions can pose challenges for its use in certain experiments. Additionally, the variability in yield and purity of Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate from different sources can affect the reproducibility of results.
Orientations Futures
There are several future directions for the study of Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate. One area of research is the development of novel synthetic methods to improve the yield and purity of Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate. Another area of research is the investigation of the potential therapeutic benefits of Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, the elucidation of the molecular mechanism of action of Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate and its interaction with various signaling pathways can provide insights into its potential therapeutic applications.
Méthodes De Synthèse
Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate can be synthesized through various methods, including the reaction of 4-hydroxycyclopent-2-enone with methyl acetate in the presence of a catalyst. Another method involves the reaction of 4-hydroxycyclopent-2-enone with methyl chloroacetate in the presence of a base. The yield of Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate is dependent on the reaction conditions, including temperature, pressure, and reaction time.
Applications De Recherche Scientifique
Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate has been studied extensively for its potential therapeutic benefits in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6, tumor necrosis factor-alpha, and interferon-gamma. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate has been found to scavenge free radicals and protect against oxidative stress.
Propriétés
IUPAC Name |
methyl 2-[(1S,4S)-4-hydroxycyclopent-2-en-1-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)5-6-2-3-7(9)4-6/h2-3,6-7,9H,4-5H2,1H3/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVNDLFKPGLMEE-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1C[C@@H](C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

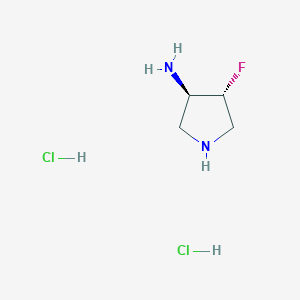
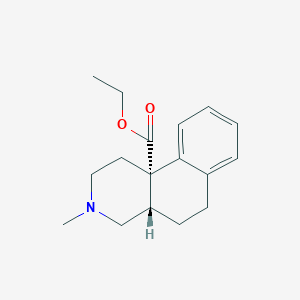
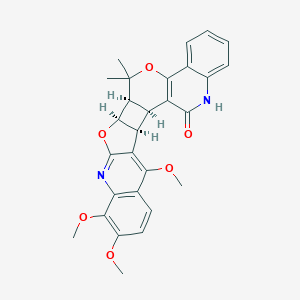
![1-(Benzo[d]oxazol-2-yl)ethanone](/img/structure/B53119.png)
![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)

